
3,3'-(1,4-Phenylenebis(oxy))dipropionodihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-[1,4-Phenylenebis(oxy)]dipropionodihydrazide is a chemical compound with the molecular formula C12H20N8O6. It is known for its unique structure, which includes a phenylenebis(oxy) linkage and two propionodihydrazide groups. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Preparation Methods
The synthesis of 3,3’-[1,4-Phenylenebis(oxy)]dipropionodihydrazide typically involves the reaction of 1,4-phenylenebis(oxy)propanoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
3,3’-[1,4-Phenylenebis(oxy)]dipropionodihydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,3’-[1,4-Phenylenebis(oxy)]dipropionodihydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 3,3’-[1,4-Phenylenebis(oxy)]dipropionodihydrazide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3,3’-[1,4-Phenylenebis(oxy)]dipropionodihydrazide can be compared with other similar compounds, such as:
3,3’-[1,4-Phenylenebis(oxy)]dipropionic acid: This compound lacks the hydrazide groups and has different reactivity and applications.
1,4-Phenylenebis(oxy)bispropanoic acid dihydrazide: Similar in structure but may have different physical and chemical properties due to variations in the substituents.
Properties
CAS No. |
88515-88-2 |
|---|---|
Molecular Formula |
C12H18N4O4 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
[4-(3-hydrazinylpropanoyloxy)phenyl] 3-hydrazinylpropanoate |
InChI |
InChI=1S/C12H18N4O4/c13-15-7-5-11(17)19-9-1-2-10(4-3-9)20-12(18)6-8-16-14/h1-4,15-16H,5-8,13-14H2 |
InChI Key |
VNUULQCKNHHLRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CCNN)OC(=O)CCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


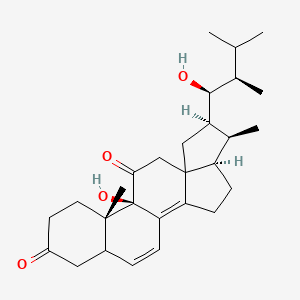



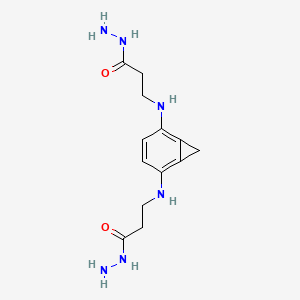
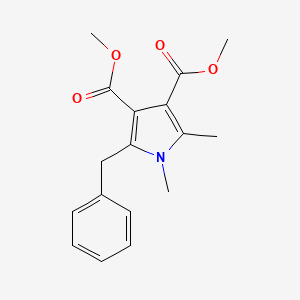

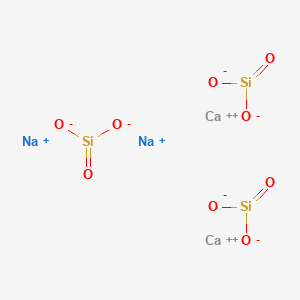
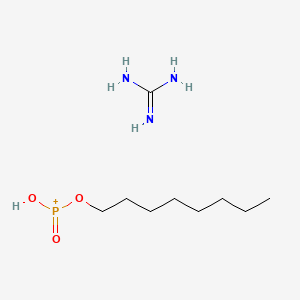

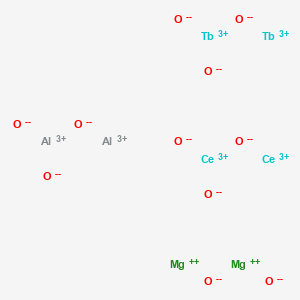
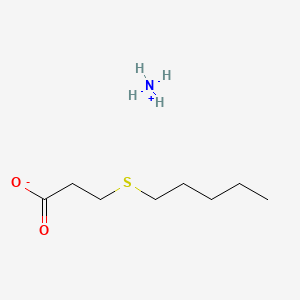
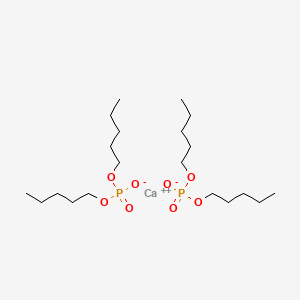
![6-O-[(3R)-hexan-3-yl] 1-O-[(3R)-3-methylpentyl] hexanedioate](/img/structure/B12669677.png)
